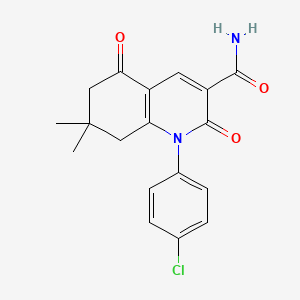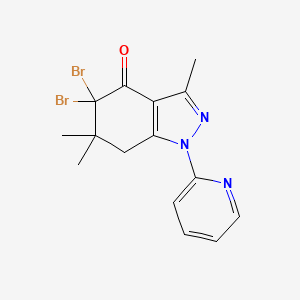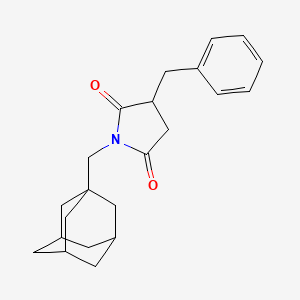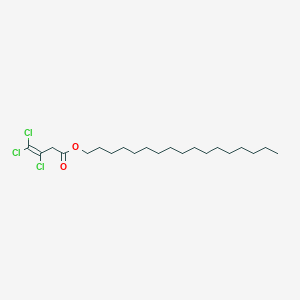![molecular formula C29H30N2O7 B11066590 N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2,6-dimethoxybenzamide](/img/structure/B11066590.png)
N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2,6-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2,6-dimethoxybenzamide is a complex organic compound characterized by its multiple methoxy groups and isoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2,6-dimethoxybenzamide typically involves the following steps:
-
Formation of the Isoquinoline Derivative: : The initial step involves the synthesis of the 6,7-dimethoxyisoquinoline derivative. This can be achieved through the Pomeranz–Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal under acidic conditions .
-
Coupling Reaction: : The next step is the coupling of the isoquinoline derivative with a dimethoxyphenyl compound. This is usually done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst and a base .
-
Amidation: : The final step involves the formation of the benzamide group. This can be achieved through the reaction of the coupled product with an amine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives .
-
Reduction: : Reduction reactions can target the isoquinoline ring, potentially converting it to a tetrahydroisoquinoline derivative .
Common Reagents and Conditions
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2,6-dimethoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The isoquinoline moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The methoxy groups may enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide
- N-[2-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)ethyl]-2-methoxy-5-methylbenzamide
Uniqueness
N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2,6-dimethoxybenzamide is unique due to its specific arrangement of methoxy groups and the presence of both isoquinoline and benzamide moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C29H30N2O7 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C29H30N2O7/c1-33-22-8-7-9-23(34-2)28(22)29(32)31-20-16-27(38-6)25(36-4)14-18(20)12-21-19-15-26(37-5)24(35-3)13-17(19)10-11-30-21/h7-11,13-16H,12H2,1-6H3,(H,31,32) |
InChI Key |
JTHFNGYHGMMENP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2CC3=NC=CC4=CC(=C(C=C43)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(8,9,10,11-Tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzoic acid](/img/structure/B11066539.png)



![1H-Indole, 2,3-dihydro-2-methyl-1-[2-(4-methyl-1-piperazinyl)acetyl]-](/img/structure/B11066563.png)
![N-(2-methoxyethyl)-2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide](/img/structure/B11066568.png)
![2,4-dichloro-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}benzamide](/img/structure/B11066573.png)
![N-(1H-benzimidazol-2-ylmethyl)-3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11066575.png)
![5-bromo-1-({2-[(2-methylbenzyl)oxy]ethoxy}methyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B11066579.png)
![ethyl (4-{[(3,4-dimethoxyphenyl)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B11066584.png)
![[1,3,5]Triazine, 2-amino-4-(1-methyl-1H-tetrazol-5-ylsulfanylmethyl)-6-(piperidin-1-yl)-](/img/structure/B11066594.png)
